molecular formula C9H18ClN3 B2473873 N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride CAS No. 2460754-81-6

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride

Cat. No.: B2473873
CAS No.: 2460754-81-6
M. Wt: 203.71
InChI Key: DFWBDDUQFDYBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step is the alkylation of the pyrazole ring

    N-Methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of Hydrochloride Salt: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Analytical methods such as HPLC and NMR are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • N-Methyl-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is unique due to its specific pyrazole structure and the presence of both methyl and isopropyl groups. This unique combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-7(2)9-8(5-10-3)6-12(4)11-9;/h6-7,10H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWBDDUQFDYBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CNC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.